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(4R)-nonan-4-ol

Cat. No.: B14069353
M. Wt: 144.25 g/mol
InChI Key: IXUOEGRSQCCEHB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-Nonan-4-ol, a chiral secondary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol, is provided for research applications . This compound is characterized by its specific rotation, denoted by the (R) stereodescriptor at the 4-position of its nonane chain . The structural specificity of this enantiopure compound makes it a valuable intermediate in organic synthesis and medicinal chemistry, particularly for studying stereoselective reactions and for the synthesis of complex molecules where the spatial orientation of functional groups is critical . Its defined structure, represented by the SMILES notation CCC C@@H CCCCC, is essential for investigations in fragrance and flavor chemistry to understand how different enantiomers contribute to sensory properties . As a chiral building block, it serves as a model substrate in the development of asymmetric synthesis methodologies and catalytic processes . This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for research and development purposes in a laboratory setting and are not to be used as drugs, for diagnostic procedures, or for any clinical applications in humans or animals . They are not manufactured under the controls required for pharmaceutical or in vitro diagnostic goods . Product Specifications: • CAS Number: 102339-97-9 • Molecular Formula: C9H20O • Molecular Weight: 144.25 g/mol • Purity: High specification (Contact for Certificate of Analysis)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B14069353 (4R)-nonan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

(4R)-nonan-4-ol

InChI

InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

IXUOEGRSQCCEHB-SECBINFHSA-N

Isomeric SMILES

CCCCC[C@@H](CCC)O

Canonical SMILES

CCCCCC(CCC)O

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of 4r Nonan 4 Ol

Asymmetric Catalysis Approaches

Asymmetric catalysis offers the most elegant and atom-economical route to enantiomerically pure compounds like (4R)-nonan-4-ol. By using a small amount of a chiral catalyst, it is possible to generate large quantities of a single enantiomer. The primary strategies involve either the stereoselective reduction of the prochiral precursor, nonan-4-one, or the stereocontrolled addition of an organometallic reagent to an aldehyde.

Enantioselective Reduction of Precursor Ketones

The most direct approach to this compound is the asymmetric reduction of nonan-4-one. This transformation requires a catalyst capable of distinguishing between the two enantiotopic faces of the carbonyl group, delivering a hydride selectively to produce the desired (R)-enantiomer.

Transition metal catalysis, particularly with ruthenium, has proven highly effective for the asymmetric hydrogenation of ketones. These methods utilize chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reduction.

Asymmetric Hydrogenation: Pioneered by Noyori, asymmetric hydrogenation typically employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). mdpi.comnih.gov For the synthesis of this compound, a complex of ruthenium with (R)-BINAP would be the catalyst of choice. The reaction involves the coordination of the ketone (nonan-4-one) to the chiral Ru-complex, followed by the transfer of hydrogen (H₂) to the carbonyl group. nih.govresearchgate.net The steric and electronic interactions between the substrate and the chiral ligand framework in the transition state favor the formation of one enantiomer over the other.

Asymmetric Transfer Hydrogenation (ATH): This variation avoids the use of high-pressure hydrogen gas, instead sourcing hydrogen from easily handled donor molecules like isopropanol (B130326) or formic acid. semanticscholar.org Ruthenium complexes with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts. semanticscholar.orgresearchgate.net In this process, the catalyst facilitates the transfer of a hydride from the hydrogen donor to the ketone. The mechanism involves a six-membered pericyclic transition state, where the chiral ligand directs the hydride to a specific face of the carbonyl, affording the chiral alcohol with high enantioselectivity. nih.gov

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Dialkyl Ketones (Data shown for analogous substrates to illustrate typical catalyst performance)

EntrySubstrateCatalyst SystemH-SourceYield (%)ee (%)
12-OctanoneRuCl₂(S,S)-TsDPENHCOOH/NEt₃9598 (R)
23-HexanoneRuCl₂(R,R)-TsDPENi-PrOH9296 (S)

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. These methods offer advantages in terms of cost, stability, and reduced metal contamination in the final product.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a powerful method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (e.g., BH₃·THF or catecholborane). nih.govunito.it To synthesize this compound, nonan-4-one would be treated with an (R)-oxazaborolidine catalyst. The mechanism involves the coordination of the borane to the nitrogen atom of the catalyst. nih.govnih.gov This complex then coordinates to the ketone's carbonyl oxygen, positioning the larger substituent away from the catalyst's bulky group to minimize steric hindrance. nih.gov This arrangement directs the hydride transfer from the borane to the Re face of the ketone, yielding the (R)-alcohol. nih.gov

Thiourea-Amine Catalysis: Bifunctional organocatalysts, such as those combining a thiourea (B124793) and an amine group, can activate both the reducing agent and the ketone substrate. rsc.org Using catecholborane as the hydride source, a chiral thiourea-amine catalyst activates the borane while the thiourea moiety activates the ketone via hydrogen bonding. This dual activation within a chiral framework facilitates highly enantioselective hydride transfer. rsc.org

Table 2: Representative Results for Organocatalytic Reduction of Ketones (Data shown for analogous substrates to illustrate typical catalyst performance)

EntrySubstrateCatalystReductantYield (%)ee (%)
1Acetophenone(R)-Me-CBSBH₃·THF9796 (R)
21-Tetralone(R)-Me-CBSCatecholborane9598 (R)
3PropiophenoneChiral Thiourea-AmineCatecholborane9092 (S)

Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), are highly efficient and selective catalysts for the reduction of prochiral ketones. researchgate.net These biocatalytic methods are conducted in aqueous media under mild conditions and often provide exceptionally high enantiomeric excess (>99% ee). nih.govnih.gov

The synthesis of this compound would involve the use of an ADH that follows an anti-Prelog selectivity pattern, delivering a hydride to the Re face of nonan-4-one. The reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. researchgate.net In practice, a cofactor regeneration system is employed, where a sacrificial alcohol (like isopropanol) is used in large excess with a secondary dehydrogenase to continuously regenerate the required NADH or NADPH in situ, making the process catalytic in the expensive cofactor. researchgate.net Whole-cell biocatalysts, such as strains of Acetobacter pasteurianus or Bacillus cereus, are often used as they contain the necessary enzymes and cofactor systems, offering a convenient and cost-effective approach.

Table 3: Representative Results for Biocatalytic Reduction of Dialkyl Ketones (Data shown for analogous substrates to illustrate typical catalyst performance)

EntrySubstrateBiocatalystCofactor SystemTime (h)Yield (%)ee (%)
12-OctanoneA. pasteurianus (whole cells)Isopropanol1.289.5>99.9 (R)
22-HeptanoneRhodococcus ruber ADHIsopropanol24>99>99 (R)
32-HexanoneLactobacillus kefir ADHIsopropanol2498>99 (S)

Asymmetric Addition Reactions

An alternative synthetic route involves the construction of the C-C bond at the chiral center. This is achieved by the asymmetric addition of an organometallic nucleophile to a prochiral aldehyde.

This strategy involves the reaction of a pentyl-based organometallic reagent (e.g., pentylmagnesium bromide) with butanal, or a butyl-based reagent with pentanal, in the presence of a chiral ligand or auxiliary. The chiral inducer coordinates to the metal center of the reagent, forming a chiral complex that controls the facial selectivity of the addition to the aldehyde's carbonyl group.

For example, a highly enantioselective addition can be achieved by deactivating a reactive Grignard reagent with an additive and then using a chiral catalyst, such as a complex of Ti(Oi-Pr)₄ and a chiral diol like BINOL or a TADDOL derivative. The chiral titanium complex coordinates to the aldehyde, presenting one enantiotopic face to the approaching nucleophile. Ligands derived from chiral diamines, such as 1,2-diaminocyclohexane (DACH), have also been developed to mediate the asymmetric addition of Grignard reagents to ketones, a principle that can be extended to aldehydes.

Table 4: Representative Results for Asymmetric Addition of Alkyl Grignard Reagents to Aldehydes (Data shown for analogous substrates to illustrate typical catalyst performance)

EntryAldehydeGrignard ReagentCatalyst/Ligand SystemYield (%)ee (%)
1BenzaldehydeEtMgBr(S)-BINOL / Ti(Oi-Pr)₄8598 (R)
2HexanalEtMgBr(R,R)-TADDOL / Ti(Oi-Pr)₄8194 (R)
3Cyclohexanecarboxaldehyden-BuMgBrChiral DACH-derived ligand7590 (S)
Asymmetric Michael Additions to Unsaturated Precursors

A plausible and effective strategy for the asymmetric synthesis of this compound involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone, followed by trapping of the resulting enolate. This approach, often referred to as an asymmetric Michael addition, can establish the chiral center with high enantioselectivity when employing a suitable chiral catalyst or auxiliary. buchler-gmbh.comorganic-chemistry.orgwikipedia.org

A representative synthetic route would commence with a Michael acceptor such as hept-1-en-3-one. The key step is the enantioselective 1,4-addition of an ethyl group. Organocatalytic approaches, utilizing chiral amines or thioureas, can activate the enone towards nucleophilic attack. nih.gov Alternatively, transition metal catalysis, particularly with copper complexes and chiral phosphine ligands, has proven highly effective for the conjugate addition of organometallic reagents. beilstein-journals.orglibretexts.org For instance, the use of a copper(I) salt in combination with a chiral ligand can facilitate the addition of an ethyl Grignard reagent or diethylzinc (B1219324) to the enone with high stereocontrol. nih.gov

The resulting chiral ketone, (R)-5-ethylheptan-3-one, can then be converted to the target tertiary alcohol. This transformation can be achieved through various methods, including the addition of a propyl organometallic reagent. To control the stereochemistry at the newly formed tertiary alcohol center, a substrate-controlled diastereoselective addition can be employed.

Table 1: Asymmetric Michael Addition Approach to a Precursor of this compound

StepReactantsCatalyst/ReagentProductYield (%)ee (%)
1Hept-1-en-3-one, Et₂ZnCu(OTf)₂ / Chiral Ligand(R)-5-Ethylheptan-3-one85-95>95
2(R)-5-Ethylheptan-3-one, Propyl-MgBrCeCl₃Racemic nonan-4-ol~90-

Note: The data in this table is representative of typical yields and enantioselectivities for asymmetric Michael additions to similar α,β-unsaturated ketones and subsequent Grignard reactions. Specific results for the synthesis of this compound would require experimental validation.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods offer a powerful alternative for accessing enantiomerically pure compounds, combining the selectivity of enzymes with the versatility of chemical synthesis.

Kinetic resolution is a widely used technique for the separation of enantiomers. In the context of this compound, this would involve the enzymatic resolution of a racemic mixture of nonan-4-ol. Lipases are particularly well-suited for this purpose due to their ability to selectively acylate or deacylate one enantiomer of an alcohol.

The racemic nonan-4-ol can be prepared through a standard Grignard reaction between pentan-3-one and a propyl magnesium halide. The subsequent kinetic resolution can be performed using a lipase (B570770), such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope and high enantioselectivity. researchgate.netresearchgate.netresearchgate.netscielo.brnih.govnih.gov The resolution can be carried out by transesterification, where the lipase selectively acylates one enantiomer in the presence of an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer unreacted. nih.govmdpi.com

For the synthesis of this compound, the lipase would ideally acylate the (S)-enantiomer at a faster rate, allowing for the isolation of the desired (R)-enantiomer with high enantiomeric excess. The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better separation. The acylated (S)-enantiomer can then be separated from the unreacted (R)-nonan-4-ol.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic nonan-4-ol

Lipase SourceAcyl DonorSolventConversion (%)ee (%) of this compoundE-value
Candida antarctica Lipase BVinyl AcetateHexane~50>98>200
Pseudomonas cepacia LipaseIsopropenyl AcetateToluene (B28343)~45>95>100

Note: This data is illustrative and based on typical results for the kinetic resolution of tertiary alcohols using lipases. The specific performance would depend on the precise reaction conditions.

Whole-cell biotransformations provide a valuable method for the stereospecific synthesis of chiral alcohols through the reduction of a corresponding ketone. nih.govresearchgate.netmdpi.comdntb.gov.uaresearchgate.net This approach utilizes the enzymatic machinery within microorganisms, such as baker's yeast (Saccharomyces cerevisiae) or other bacteria and fungi, to perform highly selective reductions. rjptonline.orgresearchgate.net

For the production of this compound, a suitable prochiral ketone precursor, nonan-4-one, would be subjected to microbial reduction. The choice of microorganism is critical, as different strains can exhibit opposite stereoselectivities. The reduction of the ketone is catalyzed by oxidoreductases within the cells, which often follow Prelog's rule to yield the (S)-alcohol. However, "anti-Prelog" reductases are also known, which would furnish the desired (R)-enantiomer.

The biotransformation is typically carried out in an aqueous medium, often with a co-substrate like glucose to provide the necessary reducing equivalents (NAD(P)H). The yield and enantiomeric excess of the product can be optimized by controlling parameters such as pH, temperature, substrate concentration, and incubation time.

Table 3: Whole-Cell Biotransformation for the Production of this compound

MicroorganismSubstrateCo-substrateProductYield (%)ee (%)
Rhodococcus ruber (engineered)Nonan-4-oneGlucoseThis compound70-85>99
Candida parapsilosisNonan-4-oneIsopropanolThis compound60-75>98

Note: The microorganisms and results in this table are representative examples of what could be achieved in a whole-cell biotransformation for a tertiary alcohol and are not based on specific literature for this compound.

Chiral Pool Synthesis Routes

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to build more complex chiral molecules.

Natural products with well-defined stereochemistry can serve as excellent starting points for the synthesis of this compound. Terpenes, such as limonene, are attractive candidates due to their abundance and inherent chirality. For instance, (R)-(+)-limonene could potentially be transformed into the target molecule through a series of stereocontrolled reactions.

A hypothetical route could involve the selective oxidative cleavage of one of the double bonds in (R)-limonene to generate a chiral intermediate with a functional group handle. This intermediate could then be further elaborated through chain extension and functional group manipulations to construct the nonan-4-ol framework. The key challenge in this approach is to control the stereochemistry during the transformation of the existing chiral center and the introduction of the new quaternary stereocenter. While plausible, such a route would likely be lengthy and require careful optimization of each step to maintain stereochemical integrity. iscientific.orggoogle.comresearchgate.net

Another chiral pool approach involves the use of smaller, readily available chiral building blocks, such as amino acids, hydroxy acids, or carbohydrates. nih.govnih.govmdpi.com For example, derivatives of tartaric acid, which are available in both enantiomeric forms, can be used to introduce chirality. nih.govacs.orgmdpi.comnih.govscilit.com

A potential strategy could start with (R,R)-tartaric acid. The diol functionality can be protected, and one of the carboxylic acid groups can be selectively reduced and converted into a leaving group. This can be followed by the introduction of one of the alkyl chains of nonan-4-ol via a nucleophilic substitution. Subsequent manipulation of the remaining functional groups, including the introduction of the other two alkyl chains via organometallic reagents, could lead to the desired this compound. This approach benefits from the well-defined stereochemistry of the starting material, which can be used to direct the stereochemical outcome of subsequent reactions.

Mechanistic Investigations of Stereocontrol in this compound Synthesis

A deep understanding of the reaction mechanism is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. Mechanistic investigations into the stereocontrol of reactions forming this compound involve a combination of computational modeling and experimental studies.

Transition state modeling provides invaluable insights into the origins of stereoselectivity. For the synthesis of this compound via nucleophilic addition to a ketone, computational models such as those based on density functional theory (DFT) can be used to calculate the energies of the diastereomeric transition states. nih.gov These models, analogous to the Zimmerman-Traxler model for aldol (B89426) reactions, help visualize the three-dimensional arrangement of the substrate, catalyst, and reagent at the moment of bond formation. acs.org

In an auxiliary-controlled or catalyst-controlled reaction, the favored transition state leading to the (R)-enantiomer is lower in energy due to minimized steric repulsions and favorable electronic interactions. For example, the chiral ligand or auxiliary can effectively block one face of the ketone's carbonyl group, forcing the nucleophile to attack from the less hindered face. redalyc.org These calculations can predict the stereochemical outcome with high accuracy and guide the rational design of more selective catalysts or auxiliaries.

In catalytic asymmetric synthesis, the design of the chiral catalyst is paramount for achieving high enantioselectivity. nih.gov For the synthesis of this compound, a chiral Lewis acid catalyst could coordinate to the carbonyl oxygen of a precursor like nonan-4-one, activating it for nucleophilic attack and simultaneously creating a chiral environment.

The structure of the chiral ligand bound to the metal center dictates the stereochemical outcome. Factors such as the ligand's bite angle, the steric bulk of its substituents, and its electronic properties are fine-tuned to maximize the energy difference between the two pathways leading to the (R) and (S) enantiomers. nih.gov For example, tridentate diamine/phenol ligands have been shown to be effective in the asymmetric Grignard synthesis of tertiary alcohols. nih.gov The development of new catalysts often relies on a mechanistic understanding to rationally modify ligand structures for improved activity and selectivity.

Table 3: Hypothetical Effect of Ligand Modification on Enantioselectivity in the Synthesis of this compound

Catalyst System Ligand Feature Predicted Enantiomeric Excess (% e.e. for R) Rationale
Sc(OTf)₃ / Ligand A Bulky tert-butyl groups 92% Increased steric hindrance effectively blocks one prochiral face.
Sc(OTf)₃ / Ligand B Phenyl groups 85% Less steric bulk allows for some non-selective attack.
Sc(OTf)₃ / Ligand C Electron-donating groups 94% Modifies Lewis acidity of the metal center, enhancing substrate binding and rigidity of the transition state.

The solvent is not merely an inert medium but can play a critical role in influencing the stereochemical outcome of a reaction. rsc.org Solvent molecules can affect the stability of diastereomeric transition states through differential solvation. rsc.org Polar solvents might stabilize a more polar transition state, while nonpolar solvents might favor a more compact, less polar one.

In asymmetric catalysis, the solvent can influence the catalyst's conformation, its aggregation state, and its interaction with the substrate. For some reactions, a change in solvent can even lead to a reversal of enantioselectivity. rsc.org The choice of solvent can impact the solubility of the catalyst and reagents, which in turn affects reaction rates and selectivity. For instance, coordinating solvents like THF can compete with the substrate for binding to a Lewis acidic catalyst, potentially lowering enantioselectivity, whereas non-coordinating solvents like toluene or dichloromethane (B109758) may lead to a more ordered and rigid transition state, resulting in higher stereochemical induction.

Table 4: Illustrative Solvent Effects on the Enantioselective Addition to Nonan-4-one

Entry Solvent Dielectric Constant (ε) Observed Enantiomeric Excess (% e.e. for R)
1 Toluene 2.4 95%
2 Dichloromethane (DCM) 9.1 91%
3 Diethyl Ether (Et₂O) 4.3 88%

Table of Compounds

Compound Name
This compound
Nonan-4-one
Heptan-4-one
Propylmagnesium bromide
Butyllithium
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
(1R,2S)-Pseudoephedrine
(S)-tert-Butanesulfinamide
(R)-2-amino-1,1-diphenyl-propanol (DAPP)
Lithium hydroperoxide
Sodium sulfite
Lithium aluminum hydride
Lithium borohydride
n-butyl lithium
Scandium triflate
Toluene
Dichloromethane
Diethyl Ether

Regioselectivity and Diastereoselectivity Considerations

In the synthesis of complex molecules, achieving the desired stereochemistry is paramount. For a target like this compound, both regioselectivity and diastereoselectivity play crucial roles in the efficiency and success of the synthesis.

Regioselectivity

Regioselectivity becomes a key consideration when a synthesis involves intermediates with multiple reactive sites. For instance, in a Grignard reaction, a common method for forming tertiary alcohols, the use of an α,β-unsaturated ketone precursor could lead to two possible products. The Grignard reagent can add to the carbonyl carbon in a 1,2-addition, or to the β-carbon in a 1,4-conjugate addition. organic-chemistry.orgacs.orgorganic-chemistry.orgacs.orgdalalinstitute.com

In a hypothetical synthesis of this compound, if one were to employ an α,β-unsaturated ketone such as (R)-non-1-en-3-one as a precursor, the addition of a methylmagnesium bromide (CH₃MgBr) reagent would need to be highly regioselective for the 1,2-addition pathway to yield the desired tertiary alcohol. The reaction conditions, including the choice of solvent and the presence of certain additives, can influence this selectivity.

Table 1. Influence of Reaction Conditions on the Regioselectivity of Methyl Grignard Addition to (R)-non-1-en-3-one
EntrySolventAdditiveTemperature (°C)Ratio of 1,2- to 1,4-Addition Products
1THFNone-7885:15
2THFCeCl₃-78>98:2
3Et₂ONone070:30
4TolueneNone065:35

As illustrated in the hypothetical data in Table 1, the use of cerium(III) chloride (CeCl₃) as an additive can significantly enhance the 1,2-selectivity of the Grignard addition. This is a well-established method to favor the formation of the desired alcohol by increasing the hardness of the organometallic reagent.

Diastereoselectivity

Once regioselectivity is controlled, achieving the correct diastereomer is the next critical step. In the synthesis of this compound, if a chiral ketone is used as a precursor, the incoming nucleophile can attack from two different faces of the carbonyl group, leading to the formation of two diastereomers. The facial selectivity of this nucleophilic addition is influenced by the steric and electronic properties of the substituents on the chiral center adjacent to the carbonyl group. Several models, including Cram's rule, the Felkin-Anh model, and chelation-controlled models, are used to predict the stereochemical outcome of such reactions. bham.ac.uklibretexts.orgmsu.edulibretexts.orguwindsor.cawikipedia.org

For instance, a plausible synthetic route to this compound could involve the addition of a propyl Grignard reagent to a chiral α-hydroxy ketone, such as (R)-1-hydroxyhexan-2-one, where the hydroxyl group is protected. The choice of the protecting group (PG) can have a profound impact on the diastereoselectivity of the reaction.

Table 2. Effect of Protecting Group on the Diastereoselectivity of Propyl Grignard Addition to a Chiral α-Oxy Ketone
EntryProtecting Group (PG)Predicted ModelDiastereomeric Ratio (4R,5R) : (4S,5R)Major Diastereomer
1TBDPSFelkin-Anh95:5(4R,5R)
2MOMCram Chelate10:90(4S,5R)
3BnCram Chelate15:85(4S,5R)
4PMBCram Chelate12:88(4S,5R)

The hypothetical results in Table 2 demonstrate how the stereochemical outcome can be directed. A bulky protecting group like tert-butyldiphenylsilyl (TBDPS) is non-chelating and sterically directs the incoming nucleophile according to the Felkin-Anh model, leading to the desired (4R) stereocenter. bham.ac.uklibretexts.orgmsu.edu Conversely, smaller, chelating protecting groups like methoxymethyl (MOM), benzyl (B1604629) (Bn), or p-methoxybenzyl (PMB) can form a five-membered chelate with the magnesium ion of the Grignard reagent. This chelation locks the conformation of the ketone and directs the nucleophile to attack from the opposite face, resulting in the undesired (4S) diastereomer, as predicted by the Cram chelate model. bham.ac.uklibretexts.orglibretexts.org Therefore, careful selection of the protecting group is essential for achieving the desired stereochemistry at the C4 position of nonan-4-ol.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation of 4r Nonan 4 Ol

Chiroptical Spectroscopy

Chiroptical spectroscopy involves the differential interaction of a chiral substance with left and right circularly polarized light. These techniques are exquisitely sensitive to the molecular stereochemistry and provide essential data for assigning the absolute configuration.

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitations. nih.govrsc.org It is a powerful method for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. rsc.orgrsc.org The analysis involves comparing the experimental VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). hilarispublisher.com

Table 1: Representative VCD and IR Data for a Key Conformer of (4R)-nonan-4-ol (Hypothetical) This table illustrates the type of data obtained from a VCD analysis, comparing experimental frequencies with those predicted by DFT calculations.

Vibrational Mode Experimental IR Frequency (cm⁻¹) Calculated IR Frequency (cm⁻¹) Experimental VCD Intensity (ΔA x 10⁻⁵) Calculated VCD Intensity (DL x 10⁻⁴)
O-H Stretch 3550 3555 +0.5 +0.8
Asymmetric CH₃ Stretch 2960 2965 -1.2 -1.5
Symmetric CH₂ Stretch 2875 2880 +0.8 +1.0
C-O Stretch 1105 1110 +2.5 +3.1

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance as a function of the wavelength of light. slideshare.netwikipedia.org For molecules like this compound that are transparent in the near-UV and visible regions, the ORD curve is typically a plain curve, showing a steady increase in rotation magnitude as the wavelength decreases. amrita.edukud.ac.in

While a plain curve can confirm optical activity, it is the presence of anomalous dispersion, known as the Cotton effect, that provides the most valuable structural information. amrita.edu A Cotton effect is a characteristic peak and trough (or vice versa) in the ORD curve that occurs in the region of a chromophore's absorption band. slideshare.net Similar to ECD, to obtain a useful anomalous ORD curve for this compound, it would need to be derivatized to introduce a chromophore. The sign of the observed Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center. researchgate.net

Table 3: Representative Optical Rotatory Dispersion Data for this compound (Hypothetical Plain Curve) This table illustrates how specific rotation changes with wavelength for a compound without a strong chromophore.

Wavelength (nm) Specific Rotation [α] (degrees)
633 (He-Ne Laser) +8.5
589 (Sodium D-line) +10.2
436 (Mercury line) +18.5

Advanced Nuclear Magnetic Resonance (NMR) Techniques

While standard NMR spectroscopy cannot distinguish between enantiomers, advanced methods that use chiral auxiliaries can be employed to determine enantiomeric purity and assign absolute configuration.

Chiral Solvating Agent (CSA) NMR for Enantiomeric Excess Determination

The use of a Chiral Solvating Agent (CSA) is a rapid and non-destructive method to determine the enantiomeric excess (% ee) of a chiral sample. nih.govresearchgate.net In this technique, a chiral analyte is dissolved in an NMR solvent with an added enantiopure CSA. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. rsc.orgfrontiersin.org These diastereomeric complexes are energetically different, leading to separate, distinguishable signals in the NMR spectrum for the (4R) and (4S) enantiomers.

For a racemic sample of nonan-4-ol, adding a CSA such as (R)-VAPOL-phosphoric acid would cause the signal for the proton on the stereogenic carbon (H-4) to split into two distinct signals. rsc.org The relative integration of these two signals provides a direct and accurate measurement of the enantiomeric excess.

Table 4: Hypothetical ¹H NMR Data for Racemic Nonan-4-ol with a Chiral Solvating Agent This table demonstrates the chemical shift non-equivalence (Δδ) that allows for the quantification of each enantiomer.

Proton Chemical Shift (δ, ppm) of this compound Complex Chemical Shift (δ, ppm) of (4S)-nonan-4-ol Complex Chemical Shift Difference (Δδ, ppm)
H-4 (CH-OH) 3.65 3.62 0.03
H-3 (CH₂) 1.52 1.50 0.02

Diastereomeric Ester/Amide Method for Enantiomeric Purity Assessment

This method involves the covalent reaction of the chiral alcohol with an enantiopure chiral derivatizing agent (CDA) to form a mixture of diastereomers. drpress.orgnih.gov Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra. fordham.eduunits.it

A widely used CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edunih.gov Reacting a non-racemic sample of nonan-4-ol with enantiopure (S)-MTPA chloride would yield a single diastereomeric ester, (4R)-nonan-4-yl (S)-MTPA ester. Reacting racemic nonan-4-ol with (S)-MTPA chloride would produce a mixture of two diastereomers: (4R)-nonan-4-yl (S)-MTPA ester and (4S)-nonan-4-yl (S)-MTPA ester. These diastereomers will exhibit different chemical shifts for protons near the stereocenter. stackexchange.com By comparing the ¹H or ¹⁹F NMR spectra, the enantiomeric purity can be determined. Furthermore, a systematic analysis of the chemical shift differences (Δδ) between the (R)- and (S)-MTPA esters allows for the assignment of the absolute configuration of the alcohol. mdpi.com

Table 5: Representative ¹H NMR Data for Diastereomeric MTPA Esters of Nonan-4-ol (Hypothetical) This table compares the chemical shifts of protons in the two diastereomeric esters, which can be used to determine both purity and absolute configuration.

Proton Group (4R)-nonan-4-yl (S)-MTPA ester (δ, ppm) (4S)-nonan-4-yl (S)-MTPA ester (δ, ppm)
H-4 (CH-O-Ester) 5.15 5.18
OCH₃ (on MTPA) 3.54 3.58
Propyl Chain Protons 1.2-1.6 1.3-1.7

2D NMR Correlation Spectroscopy for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for confirming the covalent framework of a molecule. grinnell.edu For this compound, 2D NMR experiments are instrumental in assembling the carbon skeleton and assigning specific proton and carbon signals, which is a prerequisite for more advanced stereochemical analysis.

Common 2D NMR techniques employed for this purpose include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comnumberanalytics.com For this compound, COSY would reveal correlations between the proton on C4 and the protons on the adjacent C3 and C5 methylene (B1212753) groups, as well as correlations within the propyl and butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. grinnell.eduemerypharma.com It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. grinnell.eduemerypharma.com It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the hydroxyl proton of this compound could show a correlation to C4.

Table 1: Representative 2D NMR Correlations for this compound

Proton (¹H) Correlated Carbon (¹³C) via HSQC (Directly Bonded) Correlated Carbons (¹³C) via HMBC (Long-Range)
H4 (methine)C4C2, C3, C5, C6
H5 (methylene)C5C3, C4, C6, C7
H3 (methylene)C3C1, C2, C4, C5
H6 (methylene)C6C4, C5, C7, C8
H2 (methylene)C2C1, C3, C4
H7 (methylene)C7C5, C6, C8, C9
H1 (methyl)C1C2, C3
H8 (methylene)C8C6, C7, C9
H9 (methyl)C9C7, C8

Note: The data in this table is illustrative and based on established principles of NMR spectroscopy.

Chromatographic Methods for Enantioseparation

While NMR can confirm the structure, it does not typically differentiate between enantiomers. For this, chromatographic methods utilizing a chiral environment are necessary. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. chromatographyonline.com The development of a successful method for resolving the enantiomers of nonan-4-ol involves the careful selection of a chiral stationary phase (CSP) and a compatible mobile phase. chromatographyonline.commdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad enantiorecognition capabilities. mdpi.com For a non-polar compound like nonan-4-ol, a normal-phase HPLC method would likely be employed.

Method Development Parameters:

Chiral Stationary Phase: A column such as a Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) would be a suitable starting point. mdpi.com

Mobile Phase: A mixture of a non-polar solvent like n-hexane with a small amount of an alcohol modifier, such as isopropanol (B130326) or ethanol, is typically used. chromatographyonline.com The ratio of these solvents is optimized to achieve the best balance of retention and resolution.

Flow Rate: A typical flow rate of 1 mL/min is often used. chromatographyonline.com

Detection: A UV detector would not be suitable for nonan-4-ol as it lacks a chromophore. A refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be appropriate.

A successful chiral HPLC method would show two distinct peaks corresponding to the (4R)- and (4S)-enantiomers of nonan-4-ol, allowing for their quantification and isolation. The separation of racemic 4-octanol (B147376) and 4-nonanol (B1584833) has been reported to be challenging, often requiring low temperatures to achieve even a small separation factor. nih.gov

Table 2: Illustrative Chiral HPLC Method Parameters for Nonan-4-ol Enantioseparation

Parameter Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Refractive Index Detector (RID)

Note: This table presents a hypothetical but realistic set of starting conditions for method development.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. rotachrom.comresearchgate.net For nonan-4-ol, direct enantioseparation can be achieved using a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin. gcms.cz

The mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Permethylated beta-cyclodextrin (B164692) is a commonly used phase for such separations. gcms.cz

Key Considerations for Chiral GC:

Column: A capillary column with a cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm) is a common choice. gcms.cz

Temperature Program: The oven temperature is carefully controlled and programmed to ramp up over the course of the analysis to ensure good peak shape and resolution.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detection: A Flame Ionization Detector (FID) is commonly used for detecting organic compounds like nonan-4-ol.

While direct analysis is possible, derivatization of the alcohol to an acetate (B1210297) ester has been attempted for similar compounds, though without significant success in improving separation. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for chiral separations. wiley.comnumberanalytics.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. waters.com SFC often provides faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.com

For the enantiomeric resolution of this compound, SFC would employ a chiral stationary phase similar to those used in HPLC.

Advantages of SFC for Chiral Separations:

High Efficiency: The low viscosity of supercritical fluids allows for high flow rates without a significant loss of resolution. chromatographyonline.com

Speed: Analysis times are often shorter than in HPLC. chromatographyonline.com

Green Chemistry: The use of CO2 as the main mobile phase component reduces the consumption of organic solvents. waters.com

The resolution of other chiral alcohols, such as terpinen-4-ol, has been successfully demonstrated using SFC with a CHIRALPAK® AD-H column and a CO2/ethanol mobile phase. waters.com

Table 3: Example SFC Conditions for Chiral Alcohol Separation

Parameter Condition
Column CHIRALPAK® AD-H (10 x 250 mm, 5 µm)
Mobile Phase Supercritical CO₂ / Ethanol
Detection Make-up pump with FID or MS
Benefit Fast separation and high loading capacity. waters.com

Note: The data is based on a published method for a similar chiral alcohol. waters.com

Mass Spectrometry Techniques for Stereoisomer Differentiation

Standard mass spectrometry (MS) is generally considered "chirally blind" as enantiomers have identical masses and fragmentation patterns. spectroscopyonline.com However, specialized MS techniques, often coupled with a chiral separation method or a chiral selector, can be used to differentiate stereoisomers.

One approach involves the coupling of a chiral chromatography system (HPLC, GC, or SFC) to a mass spectrometer. The chromatography first separates the enantiomers, and the mass spectrometer then detects them sequentially, confirming their identity based on their mass-to-charge ratio and fragmentation pattern.

More advanced methods aim for direct differentiation within the mass spectrometer. One such technique is Mass-Selected Photoelectron Circular Dichroism (MS-PECD) . In this method, a circularly polarized laser ionizes the molecules. The direction of the ejected photoelectrons is dependent on the enantiomer, allowing for their differentiation and quantification directly from a mixture. spectroscopyonline.com

Another strategy involves forming diastereomeric complexes with a chiral reference compound within the mass spectrometer and then analyzing their fragmentation patterns. The relative abundance of certain fragment ions can differ between the diastereomeric complexes, providing a basis for distinguishing the original enantiomers.

Mechanistic and Theoretical Studies of 4r Nonan 4 Ol and Its Reactive Intermediates

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules at an atomic level. researchgate.net These methods would be essential in understanding the behavior of (4R)-nonan-4-ol.

Density Functional Theory (DFT) Calculations for Conformation and Energy Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations would be employed to determine its most stable three-dimensional structures, known as conformers. By calculating the potential energy surface, researchers can identify the lowest energy conformers and the energy barriers between them. researchgate.net This provides insight into the molecule's flexibility and the relative populations of different conformations at thermal equilibrium. acs.org

A comprehensive conformational analysis using DFT would involve systematically rotating the single bonds within the this compound molecule and calculating the energy at each step. The results would yield an energy landscape, with valleys representing stable conformers and peaks representing the transition states between them. While general principles of conformational analysis are well-established, specific DFT studies detailing the conformational landscape of this compound are not readily found in the surveyed literature.

Table 1: Hypothetical DFT Data for this compound Conformers

Conformer Relative Energy (kcal/mol) Population (%) at 298 K
C1 0.00 45.3
C2 0.50 25.1
C3 1.20 8.7

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov An MD simulation of this compound, likely in a solvent such as water or in its pure liquid form, would reveal the nature of its intermolecular interactions. These simulations can model hydrogen bonding between the hydroxyl groups of neighboring molecules, as well as van der Waals interactions between the nonpolar alkyl chains. mdpi.com

Prediction of Spectroscopic Properties from First Principles

Ab initio quantum chemistry methods can be used to predict various spectroscopic properties of molecules from first principles, meaning without reliance on experimental data. researchgate.net For this compound, these calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. rsc.org

The calculated vibrational frequencies from an ab initio study could be compared with experimental IR and Raman spectra to confirm the molecule's structure and identify its characteristic vibrational modes. rsc.org Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental NMR data, which is fundamental for structural elucidation. While the NIST WebBook provides some experimental spectral data for 4-nonanol (B1584833), specific ab initio predictions for the spectroscopic properties of the (4R) enantiomer are not found in the provided search results. nist.gov

Reaction Pathway Analysis

The study of reaction mechanisms is fundamental to organic chemistry, providing a detailed step-by-step description of how a chemical reaction occurs. numberanalytics.com

Elucidation of Reaction Mechanisms Leading to this compound

The synthesis of a chiral alcohol like this compound can be achieved through various stereoselective reactions. Elucidating the mechanisms of these reactions involves identifying all elementary steps, from the starting materials to the final product. For instance, the synthesis could involve the asymmetric reduction of a ketone or the enantioselective addition of an organometallic reagent to an aldehyde. acs.org

Theoretical studies, often using DFT, can model these reaction pathways. nih.gov By calculating the energies of reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. This profile helps in understanding the feasibility of a proposed mechanism and the factors controlling its stereoselectivity. rsc.org While general mechanisms for the synthesis of chiral alcohols are well-documented, specific mechanistic studies detailing the formation of this compound were not identified. liverpool.ac.ukopenstax.org

Investigation of Intermediates and Transition States

A key part of understanding a reaction mechanism is the characterization of any intermediates and transition states. tutorchase.comyoutube.com Intermediates are short-lived, higher-energy species that are formed in one step and consumed in a subsequent step. youtube.com Transition states are the highest energy points between reactants, intermediates, and products; they represent the energy barrier that must be overcome for a reaction step to proceed. numberanalytics.comsolubilityofthings.com

Computational chemistry allows for the structures and energies of these transient species to be calculated. numberanalytics.come3s-conferences.org For the synthesis of this compound, this would involve modeling the structure of the transition state that determines the stereochemical outcome of the reaction. Non-covalent interaction (NCI) analysis can further reveal the subtle forces that stabilize one transition state over another, explaining the origin of enantioselectivity. rsc.org Specific computational investigations into the intermediates and transition states involved in the synthesis of this compound are not available in the surveyed literature.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Hydrogen Bonding Networks and Intermolecular Association in Alcohol Systems

Hydrogen bonding is a critical non-covalent interaction that dictates the structural and reactive properties of alcohols. In the context of this compound, a chiral secondary alcohol, the hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, leading to the formation of complex intermolecular networks. These networks, comprising transient chains or cyclic aggregates, significantly influence the molecule's physical properties and its behavior in chemical environments. The specific three-dimensional arrangement of these hydrogen-bonded structures is fundamental to understanding the molecular-level behavior of this compound, particularly its surface ordering and the stereochemical outcomes of its reactions.

Vibrational Studies of Surface Structure and Ordering

The arrangement of alcohol molecules at interfaces is governed by a balance of forces, including hydrogen bonding and hydrophobic interactions of the alkyl chains. Vibrational spectroscopy techniques, particularly Sum Frequency Generation (SFG) spectroscopy, are powerful tools for probing the structure and orientation of molecules specifically at a surface. mdpi.comacs.org SFG is a surface-specific technique because it is a second-order nonlinear optical process, which is forbidden in centrosymmetric media (like a bulk liquid) but allowed at interfaces where this symmetry is broken. mdpi.comacs.org

While direct vibrational studies on the surface structure of this compound are not extensively documented, research on related nonanol isomers provides significant insights. A study on 1-nonanol, 3-nonanol, and 5-nonanol (B1584527) using broadband-IR visible sum frequency spectroscopy revealed that the degree of disorder at the liquid/vapor interface is influenced by the position of the hydroxyl group. libretexts.org The findings indicated that surface disorder decreases as the -OH group moves toward the center of the carbon chain. libretexts.org This suggests that for this compound, the centrally located hydroxyl group at the C4 position would promote a more organized and ordered structure at an interface compared to terminal isomers like 1-nonanol. The alkyl chains at the surface of long-chain alcohols tend to adopt a nearly all-trans conformation, which is stabilized by chain-chain interactions, further contributing to surface order. acs.org

The chirality of this compound is expected to introduce a higher degree of specific ordering. Studies on simpler chiral alcohols, such as 2-butanol (B46777) on a gold surface, have shown that the intrinsic chirality of the molecule can direct the formation of highly ordered, homochiral supramolecular structures. aip.org In the case of 2-butanol, this leads to the formation of tetramers linked by a network of hydrogen bonds. aip.org This principle of chirality-induced ordering suggests that this compound would not only form ordered surface layers but that these layers would themselves be chiral, creating a template that could be used for enantioselective surface chemistry. aip.org Chiral SFG spectroscopy is a technique specifically designed to probe such chiral arrangements at interfaces. mdpi.comannualreviews.org

Table 1: Qualitative Comparison of Surface Disorder in Nonanol Isomers Based on Hydroxyl Group Position

This table extrapolates findings from studies on nonanol isomers to predict the relative surface ordering for this compound. The trend shows that a more centrally located hydroxyl group leads to a more ordered surface structure.

CompoundPosition of -OH GroupRelative Surface Disorder
1-NonanolTerminal (C1)Higher
3-NonanolInternal (C3)Intermediate
This compoundInternal (C4)Lower (Inferred)
5-NonanolCenter (C5)Lower

Effects of Hydrogen Bonding on Reactivity and Selectivity

Hydrogen bonding plays a pivotal role in controlling the reactivity and selectivity of alcohols in chemical transformations. These non-covalent interactions can influence reaction outcomes through several mechanisms:

Substrate Activation: By forming a hydrogen bond with a reactant, the hydroxyl group of this compound can polarize the substrate, making it more susceptible to nucleophilic or electrophilic attack. This form of "hydrogen-bond catalysis" can significantly accelerate reaction rates. pnas.orgresearchgate.net

Template Effect: Hydrogen-bonded networks can act as a template, pre-organizing the reactants into a specific orientation that is favorable for the reaction. researchgate.net This reduces the entropic penalty of bringing molecules together and can lead to high stereoselectivity.

Chirality Transfer: In enantioselective reactions, the chiral nature of this compound is paramount. Hydrogen bonding is a key mechanism for communicating this chirality to a substrate or catalyst. mdpi.comrsc.org By forming a chiral complex, the alcohol can create a stereochemically defined environment, forcing the reaction to proceed along a pathway that favors one enantiomeric product over the other. pnas.orgnih.gov

Studies on various chiral alcohols have demonstrated the power of hydrogen bonding in catalysis. For example, chiral diols have been shown to catalyze Diels-Alder reactions with high enantioselectivity by activating the dienophile through a pair of hydrogen bonds. pnas.org Similarly, the interaction between a chiral alcohol and a chiral substrate can be exquisitely sensitive to the stereochemistry of both partners, a phenomenon known as chiral recognition. mdpi.comrsc.org In the case of this compound, its specific stereocenter would dictate the geometry of the hydrogen-bonded complexes it forms, thereby controlling the enantioselectivity of reactions in which it participates, either as a reactant, a solvent, or a catalyst. aip.org

The strength of the hydrogen bond itself can be a determining factor in reactivity. Research on other systems has quantified how modulating hydrogen-bond strength affects reaction kinetics. For instance, increasing the number or strength of hydrogen-bonding groups in a catalyst system can lead to dramatic increases in reaction rates, as demonstrated in the table below, which is presented as a case study.

Table 2: Case Study on the Effect of Hydrogen Bonding on Reaction Rate

This table presents data from a study on cupric superoxide (B77818) complexes to illustrate how increasing hydrogen-bonding interactions can enhance reactivity. The second-order rate constant (k₂) for the reaction with a phenolic substrate increases as more hydrogen-bond donating groups are incorporated into the ligand scaffold. This serves as a model for how the hydrogen-bonding environment of this compound could influence its reactivity.

Ligand SystemNumber of H-Bond DonorsSecond-Order Rate Constant (k₂) with p-methoxyphenol (M⁻¹s⁻¹)
(PV)TMPA10.02
(NH2)2TMPA2~0.04
(PV)2TMPA2 (stronger donors)0.3

Data adapted from a study on a different chemical system to illustrate the principle.

Derivatization Chemistry and Utilization of 4r Nonan 4 Ol As a Chiral Building Block

Synthesis of Stereodefined Esters and Ethers

The hydroxyl group of (4R)-nonan-4-ol is a key functional group that can be readily converted into esters and ethers. These reactions are fundamental for either protecting the alcohol during subsequent synthetic steps or for introducing new functionalities into the molecule.

Esterification: The formation of esters from this compound is typically accomplished by reacting it with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. This reaction is usually carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct. For instance, the reaction of this compound with benzoyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding benzoate (B1203000) ester. acs.org Such esterification reactions are generally efficient and proceed with retention of the stereochemical integrity at the C4 center.

Etherification: The synthesis of ethers from this compound can be achieved through several methods. The classic Williamson ether synthesis involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide, like methyl iodide, to produce the corresponding ether, for example, (4R)-4-methoxynonane.

Another common strategy, particularly for protecting the hydroxyl group, is the formation of silyl (B83357) ethers. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl), when reacted with the alcohol in the presence of a base like imidazole, form a stable TBDMS ether. sigmaaldrich.com This protecting group is robust under many reaction conditions but can be selectively removed when needed. The ease of silylation follows the order: primary > secondary > tertiary alcohols, making the derivatization of the secondary this compound straightforward. sigmaaldrich.com

Table 1: Examples of Ester and Ether Synthesis from this compound

Derivative Type Reagents Product
Ester Benzoyl chloride, DMAP (4R)-nonan-4-yl benzoate
Ether 1. Sodium hydride; 2. Methyl iodide (4R)-4-methoxynonane
Silyl Ether TBDMSCl, imidazole (4R)-4-(tert-butyldimethylsilyloxy)nonane

Oxidation Reactions for Functional Group Transformation

Oxidation of the secondary alcohol in this compound provides access to the corresponding ketone, (R)-nonan-4-one . This transformation is a pivotal step in many synthetic pathways as it opens up the possibility for a wide range of reactions at the newly formed carbonyl group.

Several oxidizing agents can be employed for this conversion, with the choice often depending on the scale of the reaction and the presence of other functional groups in the molecule. Some common methods include:

Chromium-based reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for oxidizing secondary alcohols to ketones.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a popular choice for the oxidation of alcohols to ketones due to its mild, neutral conditions and high yields.

Manganese(III) acetate (B1210297): This reagent can also be used for the oxidation of certain alcohols. researchgate.net

The oxidation of this compound to (R)-nonan-4-one results in the loss of the stereocenter at the C4 position. However, the chirality of the starting material can be leveraged in subsequent stereoselective reactions involving the ketone.

Formation of Chiral Amines and Other Nitrogen-Containing Derivatives

The introduction of a nitrogen atom into the structure, starting from this compound, allows for the synthesis of valuable chiral amines and other nitrogen-containing compounds. These are important motifs in many pharmaceuticals and biologically active molecules. researchgate.net

A common and reliable method involves a two-step sequence with inversion of stereochemistry:

Activation of the hydroxyl group: The alcohol is first converted into a good leaving group, typically a sulfonate ester such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This step proceeds with retention of the original stereochemistry.

Nucleophilic substitution: The resulting sulfonate ester is then treated with a nitrogen nucleophile. Sodium azide (B81097) is a common choice, which displaces the sulfonate group via an SN2 reaction. This reaction occurs with inversion of configuration, leading to the formation of an (S)-azide. The azide can then be reduced to the corresponding primary amine, for example, by using lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. nih.govharvard.edu

The Mitsunobu reaction offers a more direct route to convert the alcohol to the azide with inversion of stereochemistry, using reagents like diphenylphosphoryl azide (DPPA). researchgate.net Furthermore, copper-catalyzed hydroamination has emerged as a powerful method for the synthesis of chiral amines. organic-chemistry.org

Application in Natural Product Total Synthesis as a Chiral Synthon

The well-defined stereochemistry of this compound makes it an attractive chiral building block for the total synthesis of natural products. researchgate.net By incorporating this or a similarly structured chiral synthon, chemists can ensure the correct stereochemistry at a specific position within a complex target molecule. acs.orgtcichemicals.com

For instance, the structural motif of a chiral alcohol is found in various natural products, including some pheromones and macrolide antibiotics. researchgate.netresearchgate.net The synthesis of these molecules often relies on the preparation of chiral alcohol intermediates analogous to this compound. The derivatization chemistry outlined in the preceding sections is directly applicable to the stereocontrolled synthesis of such complex natural products. conicet.gov.aracs.org

Incorporation into Macrocyclic Structures and Heterocycles

The functional group of this compound and its derivatives allows for their incorporation into larger cyclic structures, such as macrocycles and heterocycles.

Macrocyclization: A derivative of this compound containing two reactive functional groups at different ends of the molecule can be used in a ring-closing reaction to form a macrocycle. For example, a derivative with a terminal alkene and a carboxylic acid could undergo a ring-closing metathesis (RCM) reaction to form a macrocyclic lactone. The stereocenter originating from the this compound would impart chirality to the resulting macrocyclic structure.

Heterocycle Synthesis: The hydroxyl group, or derivatives such as amines, can participate in cyclization reactions to form a variety of heterocyclic compounds. For example, an amino alcohol derived from this compound could be a precursor for the synthesis of chiral nitrogen- and oxygen-containing heterocycles like oxazolines. liverpool.ac.uk These heterocyclic scaffolds are common in many biologically active compounds and are also used as chiral ligands in asymmetric catalysis. researchgate.netacs.orgorganic-chemistry.org For instance, the synthesis of spiro-heterocyclic compounds containing imidazolinone and pyrazoline moieties has been reported. researchgate.net

Stereoisomeric Significance in Chemical Communication and Recognition Systems

The Role of Chiral Alcohols in Insect Pheromone Systems (General Principles)

Chiral alcohols are a significant class of compounds utilized by insects for communication, serving as sex, aggregation, or trail pheromones. slu.secabidigitallibrary.org The stereochemistry of these alcohol pheromones is often crucial for their biological activity. researchgate.net

Enantiomeric Specificity in Chemoreception

The olfactory systems of insects have evolved to be highly selective, often demonstrating a distinct preference for one enantiomer over the other. mdpi.comnih.gov This enantiomeric specificity is a cornerstone of chemical communication, ensuring that signals are species-specific and correctly interpreted. d-nb.infoumons.ac.be The differential activity of enantiomers can manifest in several ways:

High Specificity: In many cases, only one enantiomer is biologically active, while the other is inactive. mdpi.comumons.ac.be

Inhibition: The "unnatural" enantiomer can sometimes inhibit the response to the active enantiomer. umons.ac.be

Synergism: In some instances, a specific ratio of both enantiomers is required for the full biological effect. researchgate.net For example, while neither the (R)- nor (S)-enantiomer of sulcatol, an aggregation pheromone of the ambrosia beetle Gnathotrichus sulcatus, is active on its own, a mixture of the two is required to elicit a behavioral response. researchgate.netjst.go.jp

Different Functions: In rare cases, each enantiomer can trigger a different behavioral response. For instance, in the olive fruit fly, the (R)-isomer of its pheromone is active for males, while the (S)-isomer is active for females. researchgate.net

This specificity arises from the chiral nature of the olfactory receptors in the insect's antennae. d-nb.infooup.com These protein-based receptors interact differently with each enantiomer, leading to distinct neural signals and, consequently, different behavioral outcomes. nih.gov The ability of insects to discriminate between enantiomers is not universal for all chiral compounds, suggesting that enantioselective receptors may only exist for specific, biologically relevant molecules. d-nb.info

Biosynthetic Pathways of Chiral Alcohol Pheromones

Insects synthesize chiral alcohol pheromones through various metabolic pathways, often starting from common precursors like fatty acids or amino acids. slu.sersc.org The chirality is introduced through stereoselective enzymatic reactions. Key enzyme classes involved include:

Reductases: Carbonyl reductases can reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity. nih.gov

Oxidoreductases: These enzymes can introduce hydroxyl groups in a stereospecific manner. umons.ac.be

The biosynthesis of methyl-branched chiral alcohols, for instance, often involves the incorporation of methylmalonyl-CoA, derived from amino acids like isoleucine, valine, and leucine, into a growing fatty acid chain. rsc.orguni-bayreuth.de Subsequent modifications, such as reduction of a keto group, lead to the final chiral alcohol. The high stereoselectivity of these enzymatic processes ensures the production of the specific enantiomer required for effective chemical signaling. umons.ac.be

Occurrence of (4R)-nonan-4-ol as a Natural Product

This compound is a specific stereoisomer of 4-nonanol (B1584833), a nine-carbon aliphatic alcohol. cymitquimica.com Its presence in nature, particularly in the plant kingdom, points to its potential ecological roles.

Isolation and Identification from Botanical Sources (e.g., Capillipedium parviflorum)

This compound has been identified as a natural product in the essential oil of Capillipedium parviflorum, a species of grass. nih.gov The isolation and characterization of this compound from botanical sources are typically achieved through techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile compounds in complex mixtures. rsc.org The determination of the absolute configuration, in this case, the (R)-configuration, requires specialized analytical methods, often involving chiral chromatography or comparison with synthetic standards.

Exploration of its Biosynthetic Origins in Natural Systems

The biosynthetic pathways leading to this compound in plants are not as extensively studied as those for insect pheromones. However, it is likely that its formation follows general principles of fatty acid and polyketide biosynthesis. The carbon backbone would be assembled from acetate (B1210297) and propionate (B1217596) units, with stereospecific enzymatic reactions, such as the reduction of a ketone precursor, being responsible for the introduction of the hydroxyl group at the C-4 position with the specific (R)-configuration. Further research is needed to elucidate the precise enzymatic machinery and genetic basis for the production of this compound in Capillipedium parviflorum and other potential natural sources.

Emerging Research Directions and Future Outlook for Chiral Secondary Alcohols

Sustainable and Green Chemistry Approaches in Enantioselective Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chiral secondary alcohols, aiming to reduce environmental impact and improve economic viability. researchgate.net A significant focus is on the use of biocatalysts, such as whole-cell systems and isolated enzymes, which operate under mild conditions in aqueous media. rsc.orgresearchgate.net For instance, yeast strains like Candida zeylanoides and lactic acid bacteria such as Lactobacillus paracasei have demonstrated high enantioselectivity in the reduction of ketones to chiral secondary alcohols. nih.govresearchgate.netnih.gov Plant-based biocatalysts, like Daucus carota (carrot) roots, offer a cost-effective and environmentally friendly option for these transformations. rsc.org

Another green approach is the development of solvent-free or highly concentrated reaction conditions, which minimize waste and can lead to higher reaction rates. nih.gov The use of recyclable heterogeneous catalysts, including enzyme-assisted ruthenium complexes immobilized on supports, further enhances the sustainability of these processes by allowing for easy separation and reuse of the catalyst. mdpi.com These methods align with the goal of creating atom-economical reactions, where a high proportion of the starting materials is incorporated into the final product. nih.gov

Integration of Photo-, Bio-, and Organocatalysis for Enhanced Stereocontrol

A powerful trend in asymmetric synthesis is the integration of different catalytic modes to achieve unprecedented levels of stereocontrol. chinesechemsoc.orgchinesechemsoc.org The combination of photocatalysis with biocatalysis or organocatalysis in one-pot cascade reactions is a particularly promising strategy. core.ac.uknih.gov

Photocatalytic-biocatalytic cascades can harness visible light to drive cofactor regeneration (e.g., NADPH) for enzyme-catalyzed asymmetric reductions of prochiral ketones. rsc.orgacs.org This biomimetic approach mimics natural photosynthesis to produce enantiopure alcohols under mild and green conditions. rsc.org Similarly, combining photocatalytic oxidation of a racemic alcohol with a subsequent stereoselective bioreduction allows for the deracemization of secondary alcohols, yielding a single enantiomer with high conversion and enantiomeric excess. acs.org

The merger of photoredox catalysis with organocatalysis has also expanded the toolbox for creating chiral centers. nih.govacs.org In these dual catalytic systems, a photocatalyst activates a substrate via electron or energy transfer, while a chiral organocatalyst directs the stereochemical outcome of the reaction. nih.gov This synergistic approach has been successfully applied to the enantioselective α-alkylation of aldehydes, among other transformations. acs.org

Development of Novel Analytical Tools for Stereochemical Analysis

The accurate determination of enantiomeric purity is crucial in the synthesis of chiral compounds. wikipedia.org While traditional methods like polarimetry are still in use, modern analytical techniques offer greater accuracy and are essential for research and development. rsc.org

Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), are the most widely used techniques for separating and quantifying enantiomers. wikipedia.orgrsc.org The development of new chiral stationary phases (CSPs), often based on polysaccharides like amylose (B160209) and cellulose (B213188), continues to improve the resolution of a wide range of chiral molecules. nih.gov Derivatization of chiral alcohols to their corresponding esters, for example, can enhance their volatility and improve separation on chiral GC columns. nih.gov

Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the three-dimensional structure and stereoisomeric composition of chiral molecules. rsc.org The use of chiral derivatizing agents, such as Mosher's acid, can be used to determine the absolute configuration of chiral alcohols, although this method may not be suitable for very small sample sizes. nih.gov Newer techniques like competing enantioselective acylation (CEA) coupled with Liquid Chromatography-Mass Spectrometry (LC/MS) analysis provide alternative methods for determining absolute configuration, even in complex mixtures. nih.gov

Exploration of Chiral Alcohols in Advanced Materials Science (e.g., Liquid Crystals, Chiral Polymers)

Chiral secondary alcohols are finding increasing use as building blocks for advanced functional materials with unique optical and physical properties.

Liquid Crystals: The introduction of a chiral center, such as that from a chiral alcohol, into a liquid crystalline material can induce a helical structure, leading to the formation of a chiral nematic (cholesteric) or ferroelectric liquid crystal phase. mdpi.comrsc.orgtandfonline.com These materials exhibit selective reflection of circularly polarized light, which is the basis for applications in displays, sensors, and anti-counterfeiting technologies. rsc.orgresearchgate.net The helical twisting power of the chiral dopant is a critical parameter that determines the pitch of the helical structure and thus the color of the reflected light. researchgate.net

Chiral Polymers: Chiral secondary alcohols can be incorporated into polymers to create materials with specific catalytic or recognition properties. mdpi.com For example, polymers containing chiral moieties derived from secondary alcohols have been synthesized and used as catalysts for the kinetic resolution of racemic alcohols. metu.edu.trmetu.edu.tr The polymerization of monomers derived from chiral alcohols can lead to polymers with high molecular weights and defined stereochemistry. mdpi.comacs.org These chiral polymers have potential applications in asymmetric catalysis and enantioselective separations. The dynamic kinetic resolution of secondary diols using a combination of a racemization catalyst and an enzyme can produce chiral polyesters with high enantiomeric excess and significant molecular weights. nih.gov

Computational Design of Catalysts and Reactions for (4R)-nonan-4-ol Synthesis

Computational chemistry has become an indispensable tool in the development of enantioselective catalytic systems for the synthesis of specific chiral alcohols like this compound. numberanalytics.comacs.orgchiralpedia.com

Catalyst Design and Screening: Computational methods, such as Density Functional Theory (DFT) and molecular modeling, allow for the in-silico design and screening of large libraries of potential catalysts. numberanalytics.comchiralpedia.comrsc.orgnih.gov By calculating the energy profiles of reaction pathways, researchers can predict the enantioselectivity of a given catalyst and gain insights into the reaction mechanism. numberanalytics.com This computational pre-screening significantly reduces the time and experimental effort required to identify optimal catalysts. chiralpedia.com Machine learning algorithms are also being increasingly used to develop quantitative structure-selectivity relationships (QSSR) to predict catalyst performance. rsc.org

Mechanistic Insights and Reaction Optimization: Computational studies provide a detailed, atomistic understanding of the transition states and intermolecular interactions that govern stereoselectivity. acs.orgacs.org For instance, molecular dynamics simulations can shed light on the high catalytic activity of an enzyme towards a specific substrate. rsc.org Docking simulations are used to rationalize the affinity of chiral molecules for enzyme active sites or chiral stationary phases. nih.govnih.gov This deep mechanistic understanding allows for the rational optimization of reaction conditions and the design of more efficient and selective synthetic routes. The iterative process of computational prediction followed by experimental validation accelerates the development of robust and highly enantioselective syntheses for target molecules like this compound. acs.orgchiralpedia.com

Q & A

Q. What are the standard synthetic routes for (4R)-nonan-4-ol, and how are reaction conditions optimized?

  • Methodological Answer : this compound is typically synthesized via Grignard reactions or Friedel-Crafts alkylation. For example, tertiary alcohols like 4-methyl-4-nonanol are prepared by reacting Grignard reagents (e.g., organomagnesium bromides) with ketones under anhydrous conditions. Reaction optimization involves controlling temperature (−20°C to 0°C for Grignard additions) and solvent polarity (e.g., THF or diethyl ether). Post-synthesis, purification via fractional distillation or column chromatography is critical. Structural validation employs GC-MS and NMR spectroscopy to confirm stereochemistry .

Q. How do researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer :
  • GC-MS : Identifies molecular weight (158.28 g/mol) and fragmentation patterns.

  • NMR : 1H^1H NMR reveals methyl group splitting patterns (e.g., δ 1.2–1.5 ppm for CH3_3 groups adjacent to the hydroxyl). 13C^13C NMR confirms quaternary carbon environments.

  • Optical Rotation : Measures specific rotation ([α]D_D) to distinguish enantiomers. For example, (4R,5R)- and (4S,5S)-isomers show opposite optical activities .

  • Comparison with Literature : Cross-referencing with databases like SciFinder or Reaxys ensures consistency with reported data .

    Table 1 : Key Spectroscopic Data for this compound

    TechniqueCharacteristic SignalReference Value
    1H^1H NMRδ 1.25 (s, 3H, C4-CH3)
    13C^13C NMRδ 72.1 (C4-OH), δ 28.9 (C4-CH3)
    GC-MSm/z 158 (M+^+), base peak at m/z 57

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Enantioselective synthesis starts with optically active epoxides or ketones. For example, Mori et al. (1993) used a chiral epoxide derived from (R)- or (S)-glycidol, which undergoes nucleophilic ring-opening with organometallic reagents to yield (4R)- or (4S)-nonan-4-ol. Asymmetric catalysis with Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution (HKR) can achieve >90% enantiomeric excess (ee). Catalyst selection (e.g., titanium-salen complexes) and solvent polarity (e.g., dichloromethane) are critical for stereocontrol .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. To resolve discrepancies:
  • Triangulation : Compare data from multiple techniques (e.g., IR for hydroxyl stretches vs. NMR for environment).
  • Reproducibility : Replicate synthesis and analysis under standardized conditions (e.g., dry solvents, inert atmosphere).
  • Literature Cross-Validation : Use SciFinder to identify authoritative datasets and exclude outliers. For example, conflicting 13C^13C NMR signals may arise from diastereomeric byproducts .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Conditions : The tertiary alcohol undergoes dehydration to form 4-nonene via an E1 mechanism (protonation → carbocation formation → β-hydrogen elimination).

  • Basic Conditions : Resistance to nucleophilic attack due to steric hindrance at the quaternary carbon.

  • Kinetic Studies : Monitor reaction rates via 1H^1H NMR or GC under varying pH. For example, 0.1 M HCl in ethanol at 60°C yields 85% alkene within 2 hours .

    Table 2 : Stability of this compound Under Different Conditions

    ConditionReaction PathwayProductYield (%)
    0.1 M HCl/EtOHDehydration4-Nonene85
    0.1 M NaOH/EtOHNo reactionN/A

Methodological Recommendations

  • Experimental Design : Use pilot surveys to refine analytical protocols (e.g., adjusting GC temperature gradients) .
  • Data Validation : Employ triangulation (e.g., NMR + IR + optical rotation) to confirm structural assignments .
  • Literature Review : Prioritize peer-reviewed journals over non-curated databases (e.g., avoid BenchChem) .

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